molecular formula C10H18ClNO B13186999 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide

2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide

Cat. No.: B13186999
M. Wt: 203.71 g/mol
InChI Key: OOEMRNHPYOXAIT-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide is an organic compound with the molecular formula C10H18ClNO. It is a derivative of acetamide, characterized by the presence of a chloro group, a cyclopropyl group, and a 3-methylbutan-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclopropylamine+2-chloroacetyl chloride2-chloro-N-cyclopropylacetamide\text{Cyclopropylamine} + \text{2-chloroacetyl chloride} \rightarrow \text{2-chloro-N-cyclopropylacetamide} Cyclopropylamine+2-chloroacetyl chloride→2-chloro-N-cyclopropylacetamide

This intermediate is then reacted with 3-methylbutan-2-amine under similar conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropyl and 3-methylbutan-2-yl groups contribute to the compound’s overall stability and reactivity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide
  • 2-chloro-N-cyclopropylacetamide
  • N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide

Comparison

Compared to similar compounds, 2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide is unique due to the presence of both the cyclopropyl and 3-methylbutan-2-yl groups. These groups confer distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-N-(3-methylbutan-2-yl)acetamide

InChI

InChI=1S/C10H18ClNO/c1-7(2)8(3)12(9-4-5-9)10(13)6-11/h7-9H,4-6H2,1-3H3

InChI Key

OOEMRNHPYOXAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)N(C1CC1)C(=O)CCl

Origin of Product

United States

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